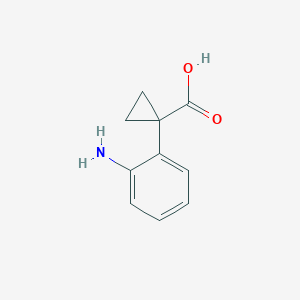

1-(2-Aminophenyl)cyclopropanecarboxylic Acid

Description

1-(2-Aminophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 2-aminophenyl substituent on the cyclopropane ring. This compound is structurally distinct due to the presence of the aromatic amine group at the ortho position of the phenyl ring, which influences its electronic and steric properties. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their rigidity, metabolic stability, and ability to modulate pharmacokinetic profiles.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-aminophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) |

InChI Key |

MBEAVUMAUODZCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitroacetic Acid Ester Alkylation and Cyclization

This method involves alkylation of nitroacetic acid esters followed by cyclization and reduction. Key steps include:

-

Alkylation : Ethyl nitroacetate reacts with 1,2-dihaloethane (e.g., 1,2-dibromoethane) in dichloromethane using sodium carbonate as a base at 80–120°C to form nitrocyclopropane intermediates .

-

Reduction : The nitro group is reduced using tin(II) chloride in methanol at 15–20°C, yielding the amine .

-

Hydrolysis : Saponification with NaOH/EtOH at 70–90°C produces the carboxylic acid .

Optimization :

-

Solvent choice (dichloromethane vs. toluene) affects reaction rate and yield .

-

Cooling during reduction prevents over-reduction to byproducts .

Yield : 60–75% after crystallization .

Asymmetric Phase-Transfer Catalysis

CN113372235A describes a stereoselective synthesis using glycine derivatives and 1,2-diiodoethylbenzene:

-

Catalytic Cyclopropanation : A chiral quaternary ammonium salt catalyst (Formula A) enables asymmetric alkylation of tert-butyl glycinate with 1,2-diiodoethylbenzene in toluene at 10–40°C .

-

Hydrolysis : 6N HCl reflux converts the ester to the carboxylic acid .

Key Advantages :

Transition-Metal Catalyzed Cyclopropanation

WO2005051890A1 employs palladium/tin catalysts for styrene cyclopropanation:

-

Styrene Formation : Nitrobenzene derivatives undergo Heck coupling with palladium acetate to form styrenes .

-

Cyclopropanation : Copper(I) triflate and chiral oxazoline ligands mediate ethyldiazoacetate addition, forming trans-cyclopropane esters .

Challenges :

Cyclization of Acyl-Methionine Esters

US4367344A outlines a classical approach:

-

S-Alkylation : D,L-N-acetylmethionine methyl ester reacts with dimethyl sulfate to form sulfonium intermediates .

-

Cyclization : Sodium metholate induces ring closure at 80–150°C .

-

Deprotection : HCl hydrolysis and propylene oxide treatment yield the free amino acid .

Yield : 95% after crystallization .

Lactam Intermediate-Based Synthesis

EP0068999A1 utilizes bicyclic lactams as precursors:

-

Lactam Formation : 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane reacts with amines to form Z-configuration cyclopropanes .

-

Ring Opening : Hydrolysis with NaOH releases the carboxylic acid .

Stereochemical Control :

Iodocarbocyclization and Azidation

A recent academic method (Core.ac.uk) avoids lactamization:

-

Iodocyclization : Dimethyl 2-allylmalonate undergoes iodocarbocyclization to form iodocyclopropane .

-

Azidation : Sodium azide substitution introduces the amine .

-

Reduction and Hydrolysis : Staudinger reduction and saponification yield the target compound .

Advantage :

Comparative Analysis of Methods

Chemical Reactions Analysis

1-(2-Aminophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents, sulfonating agents, halogenating agents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Research indicates that 1-(2-Aminophenyl)cyclopropanecarboxylic acid exhibits notable biological activities, particularly as an enzyme inhibitor. It has been studied for its potential to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition may have implications for treating metabolic disorders and antibiotic resistance by acting as an adjuvant to conventional antibiotics .

Therapeutic Applications

This compound holds promise for several therapeutic applications:

- Antidepressant Development : Derivatives of this compound have been synthesized and evaluated for antidepressant activity. Some derivatives showed greater efficacy than traditional antidepressants like imipramine and desipramine, indicating potential for further clinical development .

- Antibacterial Adjuvants : The compound may serve as an adjuvant in combination therapies to enhance the effectiveness of antibiotics against resistant bacterial strains, particularly by inhibiting cysteine biosynthesis .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that derivatives exhibited significant inhibitory effects on OASS, with binding affinities suggesting strong interactions with the enzyme. This study supports the potential therapeutic applications in metabolic disorders .

- In Silico Analysis : Molecular docking studies revealed favorable binding energies for the compound with target enzymes involved in metabolic pathways, indicating its utility in drug design .

- Therapeutic Potential Assessment : The ability of this compound to modulate enzymatic pathways suggests applications in treating conditions related to oxidative stress and metabolic dysregulation. Further research is needed to establish clinical relevance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of active intermediates that exert their effects through various pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

*Predicted based on analogs. †Estimated using computational tools.

Key Differentiators of this compound

- Amino Group Reactivity: The ortho-aminophenyl group enables unique conjugation opportunities (e.g., Schiff base formation) compared to halide or alkoxy substituents.

- Biological Target Potential: The amine moiety may enhance interactions with enzymes or receptors, similar to ACC’s role in ethylene signaling .

Biological Activity

1-(2-Aminophenyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an amino-substituted phenyl group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition can disrupt bacterial growth, suggesting its use as an antibacterial agent .

- Modulation of Neurotransmitter Systems : Certain derivatives of cyclopropanecarboxylic acids have been evaluated for their antidepressant properties. For instance, compounds derived from this structure exhibited activity surpassing that of traditional antidepressants like imipramine .

Biological Activities

This compound has been studied for various biological activities:

- Antidepressant Effects : Research has indicated that derivatives of this compound can act as effective antidepressants, with some showing reduced side effects compared to standard treatments .

- Antibacterial Properties : The inhibition of OASS suggests potential antibacterial applications, particularly against antibiotic-resistant strains .

- Plant Defense Mechanisms : Similar compounds have been shown to enhance plant defense against pathogens by modulating ethylene biosynthesis, indicating a role in agricultural applications .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antidepressant | Derivatives more active than imipramine; potential for fewer side effects |

| Antibacterial | Inhibition of OASS linked to reduced bacterial growth |

| Plant Defense | Enhancement of virulence systems in plants leading to improved stress tolerance |

Notable Studies

- Antidepressant Evaluation : A study synthesized various derivatives and tested them in animal models, revealing significant antidepressant activity and minimal side effects compared to traditional medications .

- Antibacterial Mechanism : Research into the inhibition of OASS demonstrated that targeting this enzyme could be a viable strategy for developing new antibacterial agents .

- Agricultural Applications : Studies on related compounds showed that they could improve plant resilience against stress by enhancing ethylene signaling pathways, which is crucial for plant defense .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1-(2-Aminophenyl)cyclopropanecarboxylic Acid in laboratory settings?

- Methodological Answer :

- Ventilation : Always work in a well-ventilated fume hood to avoid inhalation of dust or vapors, as the compound is classified as a respiratory irritant (H335) .

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin (H315) and eye (H319) irritation. Contaminated clothing must be washed before reuse .

- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental contamination .

- Storage : Store in a tightly sealed container in a cool, dry place away from oxidizers to prevent decomposition .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Cyclopropanation : A common method involves alkylation of glycine derivatives with 1,2-dihaloethanes, followed by intramolecular cyclization. Yields (~77–79%) depend on temperature control (0–5°C) and stoichiometric ratios .

- Alternative Routes : Use carbene intermediates (e.g., Simmons-Smith reaction) for cyclopropane ring formation. Catalytic systems like Cu(I) or Rh(II) improve regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to minimize side reactions (e.g., ring-opening).

| Synthetic Method | Key Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation-Cyclization | 0–5°C, glycine derivative | 77–79% | |

| Simmons-Smith Reaction | Rh(II) catalysis, CH₂Cl₂ | ~70% |

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data of this compound under varying pH conditions?

- Methodological Answer :

- Analytical Techniques :

- HPLC-MS : Quantify degradation products (e.g., ring-opened derivatives) at pH extremes (pH <3 or >10) .

- NMR Spectroscopy : Track structural changes (e.g., cyclopropane ring strain) under physiological pH (7.4) .

- Controlled Studies : Conduct accelerated stability testing (40°C/75% RH) with buffered solutions. Compare kinetic degradation rates using Arrhenius plots .

Q. What experimental approaches validate the role of the cyclopropane ring in modulating enzymatic interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Use 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase as a model enzyme. Compare inhibition constants (Kᵢ) of the target compound with ACC analogs .

- Structural Studies :

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify hydrogen-bonding interactions between the cyclopropane ring and active-site residues .

- Molecular Dynamics (MD) : Simulate binding affinity changes when substituting the cyclopropane with non-rigid moieties (e.g., cyclobutane) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Functional Group Modifications :

- Introduce electron-withdrawing groups (e.g., -F) at the phenyl ring to enhance metabolic stability .

- Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability .

- SAR Validation :

- In Vitro Assays : Test derivatives against bacterial ACC deaminase for antimicrobial activity .

- Computational Modeling : Use docking scores (AutoDock Vina) to prioritize synthetically feasible analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.